molecular formula C13H19N7O3S2 B1276387 (6R-trans)-7-Amino-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid CAS No. 61607-66-7

(6R-trans)-7-Amino-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Cat. No. B1276387
CAS RN: 61607-66-7
M. Wt: 385.5 g/mol
InChI Key: GXYPNLAGPFOZBS-LDYMZIIASA-N
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Description

(6R-trans)-7-Amino-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H19N7O3S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6R-trans)-7-Amino-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R-trans)-7-Amino-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Cephalosporin Derivatives : Research has been conducted on the synthesis of new cephalosporin derivatives, which include (6R-trans)-7-Amino-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid. These compounds are useful as carriers for a range of drugs containing an amino group (Blau et al., 2008).
  • Characterization of Cephalosporin Derivatives : Detailed NMR characterization of similar cephalosporin derivatives has been reported, aiding in the understanding of their structural and chemical properties (Fu-li, 2007).

Antibacterial Activity

  • In Vitro Antibacterial Testing : The in vitro activity of this compound was tested against various bacterial strains, comparing its efficacy with other cephalosporins and beta-lactam compounds (Neu et al., 1979).
  • Chemotherapeutic Efficacy in Experimental Infections : The efficacy of this compound was evaluated in experimental bacterial murine infections with a variety of gram-positive and gram-negative strains, showing its potential as a chemotherapeutic agent (Bergmann et al., 1979).

Nephrotoxicity Studies

  • Investigations on Potential Nephrotoxicity : Studies have been conducted to assess the nephrotoxicity of this cephalosporin derivative, evaluating its effects on renal function and comparing it with other antibiotics (Mondorf Aw, 1979).

Pharmaceutical Development

  • Development of Drug Forms : Research has focused on the development of different drug forms, such as spherical agglomerates of cephalosporin antibiotic crystals, to improve drug delivery and efficacy (Machiya et al., 2008).

Stability and Impurity Analysis

  • Stability and Decomposition Analysis : Studies on the stability and decomposition kinetics of similar cephalosporin derivatives have been conducted, providing insights into their chemical behavior under various conditions (Arín et al., 1988).
  • Identification of Impurities : Research includes the isolation and characterization of impurities in related cephalosporin drugs, which is crucial for ensuring drug safety and efficacy (Rao et al., 2007).

properties

IUPAC Name

(6R,7R)-7-amino-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O3S2/c1-18(2)3-4-19-13(15-16-17-19)25-6-7-5-24-11-8(14)10(21)20(11)9(7)12(22)23/h8,11H,3-6,14H2,1-2H3,(H,22,23)/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYPNLAGPFOZBS-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210623
Record name (6R-trans)-7-Amino-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R-trans)-7-Amino-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

CAS RN

61607-66-7
Record name (6R,7R)-7-Amino-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61607-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R-trans)-7-Amino-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061607667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R-trans)-7-Amino-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-7-amino-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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